(1R,2R)-ML-SI3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

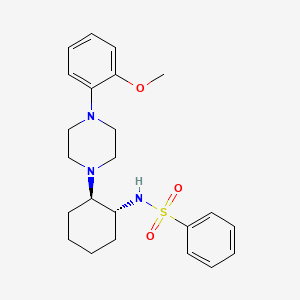

N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3/t20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTXOMMQHRIKGL-NHCUHLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)[C@@H]3CCCC[C@H]3NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2108567-79-7 | |

| Record name | rac-N-[(1R,2R)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of (1R,2R)-ML-SI3: An In-depth Technical Guide

(1R,2R)-ML-SI3 , a stereoisomer of the broader ML-SI3 compound, has emerged as a critical chemical tool for the investigation of cellular processes governed by the Transient Receptor Potential Mucolipin (TRPML) family of ion channels. This guide provides a comprehensive overview of the function, mechanism of action, and experimental application of this compound for researchers, scientists, and drug development professionals.

Core Function: Potent Inhibition of TRPML Channels

This compound functions as a potent antagonist of the TRPML family of endo-lysosomal calcium channels.[1][2] Its primary mechanism of action is the direct inhibition of channel activity, thereby blocking the efflux of calcium ions (Ca²⁺) from the lumen of lysosomes and late endosomes into the cytoplasm.[3] This inhibitory action is crucial for dissecting the physiological roles of TRPML channels in various cellular signaling pathways.

Quantitative Inhibitory Profile

The inhibitory potency of this compound varies across the three mammalian TRPML isoforms, with the highest efficacy observed against TRPML1 and TRPML2.

| Target | IC50 (µM) |

| TRPML1 | 1.6[1][2] |

| TRPML2 | 2.3[1][2] |

| TRPML3 | 12.5[1][2] |

Signaling Pathways Modulated by this compound

By inhibiting TRPML channels, this compound serves as an invaluable tool to probe the downstream signaling cascades initiated by lysosomal Ca²⁺ release. The most well-characterized of these is the regulation of autophagy.

Regulation of Autophagy

TRPML1-mediated Ca²⁺ release is a key step in the intricate process of autophagy, a cellular recycling mechanism essential for homeostasis. This compound, by blocking this initial trigger, allows for the precise investigation of two distinct pathways through which TRPML1 controls autophagy:

-

TFEB-Independent Pathway (Rapid Autophagosome Biogenesis): Acute activation of TRPML1 leads to a rapid, localized release of Ca²⁺ that activates Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ). This, in turn, activates AMP-activated protein kinase (AMPK), which subsequently stimulates the ULK1 and VPS34 complexes, crucial for the initiation and formation of autophagosomes.[4][5][6][7]

-

TFEB-Dependent Pathway (Transcriptional Regulation): Sustained TRPML1 activity and the resulting Ca²⁺ release also activate the phosphatase calcineurin. Calcineurin dephosphorylates Transcription Factor EB (TFEB), enabling its translocation to the nucleus.[6][7][8] In the nucleus, TFEB promotes the transcription of genes involved in lysosomal biogenesis and autophagy, leading to a long-term enhancement of cellular degradative capacity.

Figure 1. This compound inhibits TRPML1-mediated autophagy signaling pathways.

Modulation of Mitochondrial Calcium Homeostasis

TRPML1-mediated Ca²⁺ release from lysosomes can also influence mitochondrial function. This lysosome-mitochondria communication is initiated by mitochondrial reactive oxygen species (ROS), which can trigger TRPML1 activity. The subsequent efflux of lysosomal Ca²⁺ is taken up by mitochondria via the Voltage-Dependent Anion Channel 1 (VDAC1) and the Mitochondrial Calcium Uniporter (MCU).[9] This Ca²⁺ influx into the mitochondria can stimulate cellular bioenergetics.

Figure 2. Inhibition of TRPML1 by this compound disrupts lysosome-mitochondria Ca²⁺ signaling.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for TRPML1 Inhibition

This protocol is designed to measure the inhibitory effect of this compound on TRPML1 channel currents.

Objective: To quantify the inhibition of TRPML1 agonist-induced currents by this compound.

Materials:

-

HEK293T cells overexpressing human TRPML1.

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

Extracellular (bath) solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH adjusted to 7.4.

-

Intracellular (pipette) solution: 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, pH adjusted to 7.2.

-

TRPML1 agonist (e.g., ML-SA1 or MK6-83).

-

This compound stock solution in DMSO.

Procedure:

-

Culture HEK293T cells expressing TRPML1 on glass coverslips.

-

Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Establish a whole-cell recording configuration on a TRPML1-expressing cell.

-

Clamp the cell voltage at a holding potential of -60 mV.

-

Perfuse the cell with the extracellular solution containing a TRPML1 agonist (e.g., 10 µM ML-SA1) to elicit an inward current.

-

Once a stable baseline current is established, co-perfuse with the agonist and varying concentrations of this compound (e.g., 0.1 µM to 30 µM).

-

Record the current inhibition at each concentration of this compound.

-

Wash out this compound with the agonist-containing solution to observe any current recovery.

-

Analyze the data to determine the IC50 value by fitting the concentration-response data to a Hill equation.

References

- 1. Frontiers | Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. [PDF] TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

(1R,2R)-ML-SI3: A Chemical Probe for Interrogating Lysosomal Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The lysosome is a critical cellular organelle responsible for degradation, recycling, and signaling. Its dysfunction is implicated in a growing number of human diseases, including lysosomal storage disorders and neurodegenerative diseases. Transient Receptor Potential Mucolipin 1 (TRPML1), a lysosomal cation channel, is a key regulator of lysosomal function, mediating the release of Ca²⁺ from the lysosomal lumen. The chemical probe (1R,2R)-ML-SI3 has emerged as a potent and selective tool for studying the physiological roles of TRPML channels and for investigating the consequences of their inhibition on lysosomal and cellular homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualization of the key signaling pathways it modulates.

Introduction to this compound

This compound, also known as (-)-trans-ML-SI3, is the (1R,2R)-enantiomer of the broader ML-SI3 compound mixture. It acts as a potent inhibitor of the TRPML cation channel family, with selectivity for TRPML1 and TRPML2 over TRPML3.[1][2] Its ability to specifically block TRPML-mediated lysosomal Ca²⁺ efflux makes it an invaluable tool for dissecting the intricate signaling pathways governed by lysosomal function.[3][4]

Mechanism of Action

Cryo-electron microscopy studies have revealed that ML-SI3 binds to a hydrophobic pocket within the TRPML1 channel pore, created by the S5 and S6 transmembrane segments and the PH1 domain.[3] This is the same binding site as the synthetic TRPML1 agonist ML-SA1. By occupying this pocket, this compound acts as a competitive antagonist, preventing the channel from opening in response to synthetic agonists.[3] Notably, its inhibitory action does not interfere with the activation of TRPML1 by the endogenous phosphoinositide lipid, PI(3,5)P₂.[3] This specific mode of action allows for the nuanced investigation of different TRPML1 activation mechanisms.

Quantitative Data

The inhibitory potency of this compound against the three human TRPML channel isoforms has been characterized using various techniques, including electrophysiology and calcium imaging. The following tables summarize the key quantitative data for this compound and its related isomers.

Table 1: Inhibitory Concentration (IC₅₀) of this compound against TRPML Isoforms

| Isoform | IC₅₀ (µM) |

| TRPML1 | 1.6[1] |

| TRPML2 | 2.3[1] |

| TRPML3 | 12.5[1] |

Table 2: Activity Profile of ML-SI3 Isomers

| Compound | Activity on TRPML1 | Activity on TRPML2 | Activity on TRPML3 |

| This compound | Inhibitor (IC₅₀ = 1.6 µM) [1] | Inhibitor (IC₅₀ = 2.3 µM) [1] | Weak Inhibitor (IC₅₀ = 12.5 µM) [1] |

| (1S,2S)-ML-SI3 | Inhibitor (IC₅₀ = 5.9 µM) | Activator (EC₅₀ = 2.7 µM) | Activator (EC₅₀ = 10.8 µM) |

| (rel)-ML-SI3 | Inhibitor (IC₅₀ = 3.1 µM) | Activator (EC₅₀ = 3.3 µM) | Inhibitor (IC₅₀ = 28.5 µM) |

| (cis)-ML-SI3 | Inhibitor (IC₅₀ = 18.5 µM) | Activator (EC₅₀ = 9.4 µM) | Activator (EC₅₀ = 29.0 µM) |

Signaling Pathways and Experimental Workflows

This compound is instrumental in elucidating the role of TRPML1 in various cellular processes. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving this chemical probe.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound to probe lysosomal function.

Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a final concentration of 10 mM.

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Lysosomal Calcium Release Assay

This protocol is designed to measure the effect of this compound on TRPML1-mediated lysosomal Ca²⁺ release in cultured cells.

-

Cell Culture: Plate cells (e.g., HeLa, HEK293T) on a suitable imaging plate (e.g., 96-well black, clear-bottom plate) and grow to 70-80% confluency.

-

Dye Loading:

-

Prepare a loading buffer containing a fluorescent Ca²⁺ indicator (e.g., 5 µM Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with the physiological salt solution to remove excess dye.

-

Compound Incubation:

-

Add the physiological salt solution containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (e.g., 0.1% DMSO) to the respective wells.

-

Incubate for 15-30 minutes at room temperature.

-

-

Baseline Measurement: Measure the baseline fluorescence using a plate reader or fluorescence microscope equipped for live-cell imaging.

-

Agonist Stimulation:

-

Prepare a solution of a TRPML1 agonist (e.g., 10 µM ML-SA1) in the physiological salt solution.

-

Add the agonist solution to the wells while continuously recording the fluorescence.

-

-

Data Analysis:

-

Calculate the change in intracellular Ca²⁺ concentration based on the fluorescence intensity ratio (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).

-

Compare the Ca²⁺ response in cells treated with this compound to the vehicle-treated control cells to determine the extent of inhibition.

-

Autophagy Flux Assay by Western Blotting

This protocol assesses the impact of this compound on the dynamic process of autophagy.

-

Cell Treatment:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound at the desired concentration (e.g., 10 µM) under basal conditions or in the presence of an autophagy inducer (e.g., starvation by incubating in Earle's Balanced Salt Solution, or treatment with 1 µM rapamycin).

-

For each condition, have a parallel set of wells that will be treated with a lysosomal inhibitor.

-

-

Lysosomal Inhibition:

-

In the last 2-4 hours of the treatment period, add a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) to the designated wells. This will block the degradation of autophagosomes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II and p62.

-

Normalize the protein levels to the loading control.

-

Autophagic flux is determined by the difference in the amount of LC3-II that accumulates in the presence versus the absence of the lysosomal inhibitor. A decrease in this difference upon treatment with this compound indicates an inhibition of autophagic flux.

-

Measurement of Lysosomal pH

This protocol describes a method to assess whether this compound affects lysosomal acidity.

-

Probe Loading:

-

Plate cells on a glass-bottom imaging dish.

-

Load the cells with a pH-sensitive lysosomal probe. This can be a ratiometric dye like LysoSensor Yellow/Blue Dextran or a genetically encoded sensor like LAMP1-pHluorin.

-

For LysoSensor Yellow/Blue Dextran, incubate the cells with the probe for 4-12 hours to allow for its uptake and accumulation in lysosomes, followed by a chase period in probe-free media.

-

-

Compound Treatment:

-

Treat the cells with this compound (e.g., 10 µM) or vehicle control for the desired duration.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.

-

For ratiometric probes, acquire images at both excitation or emission wavelengths.

-

-

Calibration Curve:

-

To obtain quantitative pH values, a calibration curve must be generated.

-

Treat a separate set of probe-loaded cells with a mixture of ionophores (e.g., nigericin and monensin) in a series of buffers with known pH values. This will equilibrate the lysosomal pH with the extracellular pH.

-

Measure the fluorescence ratio at each known pH to generate a standard curve.

-

-

Data Analysis:

-

Calculate the fluorescence ratio for each lysosome in the experimental and control cells.

-

Convert the fluorescence ratios to pH values using the calibration curve.

-

Compare the lysosomal pH in this compound-treated cells to that of control cells.

-

Conclusion

This compound is a powerful and specific chemical probe for the study of TRPML channels and their role in lysosomal function. Its well-characterized mechanism of action and inhibitory profile make it an essential tool for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound to unravel the complex biology of the lysosome and its contribution to human health and disease.

References

An In-depth Technical Guide to the Binding Site of (1R,2R)-ML-SI3 on Human TRPML1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of the antagonist (1R,2R)-ML-SI3 on the human Transient Receptor Potential Mucolipin 1 (TRPML1) channel. The document details the molecular interactions, summarizes key quantitative data, and provides in-depth experimental methodologies for the cited research.

Introduction to TRPML1 and its Antagonist this compound

The Transient Receptor Potential Mucolipin 1 (TRPML1) is a crucial cation channel primarily located in the membranes of late endosomes and lysosomes. It plays a vital role in regulating lysosomal calcium signaling, lipid trafficking, and autophagy. Dysfunctional TRPML1 is associated with the lysosomal storage disorder mucolipidosis type IV. The small molecule ML-SI3 is a known antagonist of the TRPML channel family, with its (-)-trans-isomer, this compound, exhibiting potent inhibitory effects on TRPML1. Understanding the precise binding site and mechanism of this antagonist is paramount for the development of targeted therapeutics.

The this compound Binding Site on Human TRPML1

High-resolution cryo-electron microscopy (cryo-EM) has revealed the atomic details of the interaction between this compound and human TRPML1. The antagonist binds to a hydrophobic cavity formed by the transmembrane helices S5 and S6, as well as the pore helix 1 (PH1) of a single TRPML1 subunit.[1][2] This binding site is notably the same pocket occupied by the synthetic agonist ML-SA1, providing a clear structural basis for the competitive nature of their interaction.[1][2]

The binding of this compound stabilizes the TRPML1 channel in a closed conformation, thereby preventing the efflux of calcium from the lysosome.[1] While the specific amino acid residues of human TRPML1 that directly interact with ML-SI3 have not been explicitly detailed in all publications, the shared binding site with ML-SA1 strongly suggests the involvement of the same key residues. Mutagenesis studies on the ML-SA1 binding pocket have identified several critical amino acid residues. Given the competitive binding, these residues are highly likely to be integral to the binding of this compound as well.

Key Interacting Regions of the TRPML1 Binding Pocket:

-

S5 Transmembrane Helix: Contributes key hydrophobic residues to the binding pocket.

-

S6 Transmembrane Helix: Forms a significant portion of the binding cavity and is involved in channel gating.

-

Pore Helix 1 (PH1): Lines the binding site and contributes to the hydrophobic environment.

-

Neighboring Subunit's S6 Helix: The binding pocket is located at the interface between subunits, with the S6 helix of an adjacent subunit also contributing to the formation of the binding site.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of this compound with TRPML channels.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Human TRPML1 | 1.6 | [3] |

| This compound | Human TRPML2 | 2.3 | [3] |

| This compound | Human TRPML3 | 12.5 | [3] |

| Structural Data | Value | Reference |

| Cryo-EM Resolution of TRPML1-(1R,2R)-ML-SI3 Complex | 2.9 Å | [1] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of TRPML1 Inhibition by this compound

The binding of this compound to the hydrophobic pocket on TRPML1 competitively inhibits the binding of the agonist ML-SA1. This prevents the conformational changes necessary for channel opening, thus blocking Ca2+ efflux from the lysosome. This inhibition of TRPML1 activity subsequently impacts downstream cellular processes such as autophagy. Interestingly, the inhibitory action of ML-SI3 is independent of the channel's activation by the endogenous lipid agonist PI(3,5)P2.[1]

Experimental Workflow for Determining the Binding Site

The determination of the this compound binding site on human TRPML1 involves a multi-step process encompassing protein expression and purification, cryo-electron microscopy, and functional validation through electrophysiology.

References

Unveiling the Off-Target Landscape of (1R,2R)-ML-SI3: A Technical Guide to Target Deconvolution

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-ML-SI3 is a well-characterized potent antagonist of Transient Receptor Potential Mucolipin (TRPML) channels, primarily targeting TRPML1 and TRPML2, with weaker activity against TRPML3. While its action on TRPML channels is established, a comprehensive understanding of its full cellular interactome is crucial for a complete assessment of its therapeutic potential and potential side effects. This technical guide outlines a strategic approach to identify and characterize the cellular targets of this compound beyond the TRPML channel family.

Quantitative Data Summary

To date, public domain data on the off-target interactions of this compound is limited. The following table summarizes the known on-target activity and provides a template for documenting newly identified off-targets.

| Target Class | Specific Target | Assay Type | This compound Activity | Reference |

| Ion Channel | TRPML1 | Electrophysiology | IC50: 1.6 µM | [1][2] |

| TRPML2 | Electrophysiology | IC50: 2.3 µM | [1][2] | |

| TRPML3 | Electrophysiology | IC50: 12.5 µM | [1][2] | |

| e.g., Kinase | e.g., Kinase X | e.g., In vitro kinase assay | e.g., IC50 / % inhibition @ concentration | Internal/Published Data |

| e.g., GPCR | e.g., GPCR Y | e.g., Calcium flux assay | e.g., EC50 / IC50 | Internal/Published Data |

| e.g., Other | e.g., Protein Z | e.g., CETSA | e.g., Thermal shift (°C) | Internal/Published Data |

Experimental Protocols for Off-Target Identification

A multi-pronged approach is recommended to comprehensively map the off-target landscape of this compound.

Affinity Purification-Mass Spectrometry (AP-MS)

This technique is designed to identify direct binding partners of this compound from a complex biological sample.

Methodology:

-

Probe Synthesis: Synthesize a derivative of this compound incorporating a linker and an affinity tag (e.g., biotin). A control molecule, structurally similar but inactive, should also be synthesized.

-

Immobilization: Covalently attach the biotinylated this compound probe and the control molecule to streptavidin-coated beads.

-

Cell Lysis: Prepare a cell lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein complexes.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-beads and control beads.

-

Washing: Perform stringent washing steps to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the this compound pulldown with the control pulldown to identify specific binders.

Kinome-Wide Profiling

Given the prevalence of kinases as off-targets for small molecules, a comprehensive kinome scan is essential.

Methodology (example using KiNativ™):

-

Cell Culture and Lysis: Grow cells of interest and prepare a native-state cell lysate.

-

Compound Incubation: Treat the lysate with various concentrations of this compound or a vehicle control.

-

Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe that covalently labels the active site of kinases.

-

Enrichment: Enrich the probe-labeled peptides using streptavidin beads.

-

Mass Spectrometry: Analyze the enriched peptides by LC-MS/MS to identify and quantify the kinases.

-

Data Analysis: Determine the degree of inhibition for each kinase by comparing the signal from the this compound-treated samples to the vehicle control.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to confirm direct target engagement in a cellular context.[3][4][5]

Methodology:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Heat Shock: Heat the samples across a range of temperatures.

-

Cell Lysis and Centrifugation: Lyse the cells (if treated intact) and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction using methods like Western blot, ELISA, or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Electrophysiological Screening

To assess the selectivity of this compound against other ion channels, a broad panel screening using automated patch-clamp is recommended.

Methodology:

-

Cell Lines: Utilize a panel of cell lines each stably expressing a different ion channel of interest.

-

Automated Patch-Clamp: Use a high-throughput automated patch-clamp system to record ion channel currents.

-

Compound Application: Apply a range of concentrations of this compound to the cells.

-

Data Recording: Record changes in ion channel activity in response to the compound.

-

Data Analysis: Determine the IC50 or percentage of inhibition for each ion channel to assess the selectivity profile.

Calcium Flux Assays

For G protein-coupled receptors (GPCRs) and other targets that modulate intracellular calcium, a calcium flux assay can be a valuable screening tool.[6][7][8]

Methodology:

-

Cell Loading: Load cells expressing the target of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence.

-

Compound Addition: Add this compound to the cells.

-

Agonist/Antagonist Challenge: For antagonist screening, subsequently add a known agonist for the target receptor.

-

Fluorescence Measurement: Monitor the change in fluorescence over time using a plate reader with kinetic read capabilities.

-

Data Analysis: Quantify the change in intracellular calcium concentration to determine the effect of this compound.

Hypothetical Off-Target Signaling Pathway

The identification of an off-target interaction, for example, with a kinase, could have significant implications for cellular signaling. The following diagram illustrates a hypothetical pathway where this compound inhibits a kinase, leading to downstream effects.

By employing these methodologies, researchers can build a comprehensive off-target profile for this compound, enabling a more thorough understanding of its mechanism of action and facilitating its development as a selective chemical probe or therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pelagobio.com [pelagobio.com]

- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 6. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 7. bu.edu [bu.edu]

- 8. bdbiosciences.com [bdbiosciences.com]

The Role of (1R,2R)-ML-SI3 in Elucidating the Pathophysiology of Mucolipidosis Type IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucolipidosis type IV (MLIV) is a devastating autosomal recessive lysosomal storage disorder with no known cure.[1][2] The disease is characterized by severe psychomotor retardation, progressive vision loss, and achlorhydria.[3][4][5] At the heart of MLIV pathophysiology are loss-of-function mutations in the MCOLN1 gene, which encodes the lysosomal transient receptor potential channel, mucolipin-1 (TRPML1).[3][6] As a key regulator of lysosomal calcium (Ca²⁺) efflux, TRPML1 is integral to numerous cellular processes, including autophagy, endocytosis, and lysosomal biogenesis.[7][8] The study of MLIV has been significantly advanced by the development of specific pharmacological tools that can modulate TRPML1 activity. This technical guide focuses on the pivotal role of (1R,2R)-ML-SI3, a potent and specific inhibitor of TRPML1, in the investigation of MLIV. By pharmacologically mimicking the TRPML1 dysfunction seen in MLIV, this compound provides a crucial tool for dissecting the molecular mechanisms of the disease and for the development of potential therapeutic strategies.

Introduction to Mucolipidosis Type IV (MLIV) and the TRPML1 Channel

Mucolipidosis type IV is a neurodevelopmental and neurodegenerative lysosomal storage disease that typically manifests in the first year of life.[3][9] It is caused by mutations in the MCOLN1 gene, leading to a dysfunctional or absent TRPML1 protein.[2][6] TRPML1 is a non-selective cation channel predominantly located on the membranes of late endosomes and lysosomes.[10][11] It is permeable to various cations, most notably Ca²⁺, but also Fe²⁺, Zn²⁺, Na⁺, and K⁺.[10][12] The channel's primary physiological role is believed to be the release of Ca²⁺ from the lysosomal lumen into the cytosol, a process critical for maintaining cellular homeostasis.[6][7]

The loss of TRPML1 function in MLIV leads to a cascade of cellular dysfunctions:

-

Impaired Autophagy: The process of cellular self-cleaning is disrupted, leading to the accumulation of cellular waste.[7][8]

-

Defective Lysosomal Trafficking and Exocytosis: The movement and fusion of lysosomes with other organelles are compromised.[7][12]

-

Aberrant Ion Homeostasis: Besides calcium, the regulation of other ions like iron within the lysosome is affected.[6]

-

Accumulation of Undegraded Material: This leads to the characteristic formation of storage bodies within cells, a hallmark of lysosomal storage diseases.[3][10]

These cellular defects ultimately give rise to the severe clinical phenotype of MLIV, including hypomyelination in the brain and progressive retinal degeneration.[3][13]

This compound: A Specific Inhibitor of TRPML1

This compound is a stereoisomer of the broader TRPML channel blocker ML-SI3.[14][15] Through stereoselective synthesis and pharmacological characterization, it has been identified as a potent inhibitor of TRPML1 and TRPML2, with weaker activity against TRPML3.[16][17] This specificity makes it an invaluable tool for isolating the functions of TRPML1 in cellular studies. By acutely blocking TRPML1-mediated cation efflux, this compound allows researchers to replicate the primary biochemical defect of MLIV in various cell models, thereby providing a controlled system to study the downstream consequences of channel inactivity.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against the three human TRPML channel isoforms.

| Channel Isoform | IC₅₀ (μM) |

| TRPML1 | 1.6[14][16] |

| TRPML2 | 2.3[14][16] |

| TRPML3 | 12.5[14][16] |

Table 1: Inhibitory concentrations (IC₅₀) of this compound for human TRPML channels. Data from in vitro electrophysiological or calcium imaging assays.

Key Signaling Pathways and Experimental Workflows

The use of this compound has been instrumental in delineating the role of TRPML1 in several critical signaling pathways that are dysregulated in MLIV.

TRPML1 and Autophagy Regulation

TRPML1 is a key regulator of autophagy. Upon activation, such as during cellular starvation, TRPML1-mediated lysosomal Ca²⁺ release activates CaMKKβ, which in turn activates AMPK. This signaling cascade leads to the activation of the ULK1 and VPS34 complexes, which are essential for the initiation and formation of autophagosomes.[18] Furthermore, lysosomal Ca²⁺ release via TRPML1 triggers the activation of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression, through a calcineurin-dependent pathway.[19]

This compound can be used to block these processes, leading to a reduction in autophagic flux, mimicking the autophagic defects observed in cells from MLIV patients.[18][20]

TRPML1 and TFEB Nuclear Translocation

TFEB is a master regulator of lysosomal function.[21] Under normal conditions, TFEB is phosphorylated by mTORC1 on the lysosomal surface and remains inactive in the cytoplasm. Lysosomal Ca²⁺ release through TRPML1 activates the phosphatase calcineurin, which dephosphorylates TFEB, allowing it to translocate to the nucleus and activate the transcription of genes involved in lysosomal biogenesis and autophagy.[19] Inhibition of TRPML1 with this compound prevents TFEB dephosphorylation and nuclear translocation, thereby suppressing the cell's ability to respond to stresses that require increased lysosomal capacity.

Experimental Workflow for Studying TRPML1 Inhibition

A typical experiment to investigate the effects of this compound on a specific cellular process, such as autophagy, would follow a structured workflow. This involves cell culture, treatment with the inhibitor and relevant stimuli, and subsequent analysis using various biochemical and imaging techniques.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to study TRPML1 function and its inhibition by this compound.

Whole-Endolysosome Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the lysosomal membrane.

-

Cell Preparation: Isolate enlarged endolysosomes from cells (e.g., HEK293T cells overexpressing TRPML1) using established sucrose gradient centrifugation or similar methods.

-

Recording: Use a patch-clamp amplifier (e.g., Axopatch 200B). Borosilicate glass pipettes are filled with a luminal solution (e.g., mimicking lysosomal content, pH 4.6) and used to form a giga-ohm seal with an isolated lysosome. The cytosolic side is bathed in a solution mimicking the cytoplasm.

-

Protocol:

-

Establish a whole-endolysosome configuration.

-

Apply voltage ramps (e.g., -100 to +100 mV) to record baseline currents.

-

Perfuse the bath with a TRPML1 agonist (e.g., 10 µM ML-SA1 or 50 µM PI(3,5)P₂) to activate the channel and record the resulting currents.[22][23]

-

Apply varying concentrations of this compound to the bath in the presence of the agonist to determine the inhibitory effect and calculate the IC₅₀.

-

Currents are typically recorded and analyzed using software like pCLAMP.

-

Lysosomal Calcium Imaging

This method visualizes Ca²⁺ release from lysosomes in living cells.

-

Cell Preparation: Culture cells (e.g., human fibroblasts from MLIV patients and healthy controls) on glass-bottom dishes.[24]

-

Transfection: Transfect cells with a lysosome-targeted genetically encoded calcium indicator, such as GCaMP7-ML1, which specifically measures lysosomal Ca²⁺ release.[21]

-

Imaging:

-

Mount the dish on a confocal or fluorescence microscope equipped with a live-cell imaging chamber.

-

Acquire baseline fluorescence images.

-

Pre-incubate a subset of cells with this compound (e.g., 10 µM) for a specified time.

-

Add a TRPML1 agonist (e.g., ML-SA1) to the imaging medium to stimulate Ca²⁺ release.

-

Record time-lapse images to capture the change in fluorescence intensity, which corresponds to Ca²⁺ release.

-

Analyze the data by measuring the peak fluorescence change (ΔF/F₀) in control versus inhibitor-treated cells.

-

Immunofluorescence for TFEB Translocation

This protocol allows for the visualization of TFEB's subcellular location.

-

Cell Culture and Treatment: Plate cells on coverslips. Treat with vehicle, a stimulus (e.g., starvation or ML-SA1), and/or this compound for the desired time.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against TFEB overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour.

-

-

Imaging and Analysis: Mount coverslips and acquire images using a confocal microscope. Quantify TFEB nuclear translocation by measuring the ratio of nuclear to cytoplasmic fluorescence intensity in a large population of cells.

Conclusion and Future Directions

This compound has emerged as an indispensable pharmacological tool in the study of mucolipidosis type IV. Its ability to potently and specifically inhibit TRPML1 provides researchers with a robust method to model the primary defect of MLIV in vitro. This has facilitated a deeper understanding of the complex signaling pathways regulated by TRPML1, including autophagy and lysosomal biogenesis, and has clarified how their dysregulation contributes to the disease's pathology.

Future research will likely leverage this compound in more complex model systems, such as patient-derived induced pluripotent stem cell (iPSC) models of neurons and retinal cells, to further dissect the tissue-specific roles of TRPML1. Moreover, this compound serves as a critical reference compound in high-throughput screening assays aimed at identifying small molecules that can either bypass the TRPML1 defect or restore function to certain mutant forms of the channel, paving the way for novel therapeutic interventions for MLIV.

References

- 1. Mucolipidosis type IV - Wikipedia [en.wikipedia.org]

- 2. Mucolipidosis type IV - Alex - The Leukodystrophy Charity [alextlc.org]

- 3. Progress in Elucidating Pathophysiology of Mucolipidosis IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropathophysiology, Genetic Profile, and Clinical Manifestation of Mucolipidosis IV—A Review and Case Series [mdpi.com]

- 5. fondazionetelethon.it [fondazionetelethon.it]

- 6. TRPML1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current concepts in the neuropathogenesis of mucolipidosis type IV - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fondazionetelethon.it [fondazionetelethon.it]

- 9. dbGaP Study [ncbi.nlm.nih.gov]

- 10. TRPML1: an ion channel in the lysosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TRPML1 Channels Initiate Ca2+ Sparks in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Pathophysiological Role of Transient Receptor Potential Mucolipin Channel 1 in Calcium-Mediated Stress-Induced Neurodegenerative Diseases [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ML-SI3 - Wikipedia [en.wikipedia.org]

- 16. glpbio.com [glpbio.com]

- 17. researchgate.net [researchgate.net]

- 18. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lysosomal calcium and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. researchgate.net [researchgate.net]

- 23. TRPML1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 24. pnas.org [pnas.org]

Investigating Autophagy Pathways Using (1R,2R)-ML-SI3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (1R,2R)-ML-SI3, a potent and specific inhibitor of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, for the investigation of autophagy pathways. This document details the mechanism of action of this compound, presents quantitative data from relevant studies, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental logic and molecular interactions.

Introduction to this compound and its Role in Autophagy

This compound is a stereoisomer of the TRPML channel inhibitor ML-SI3. It acts as a potent antagonist of TRPML1, a cation channel primarily localized to the membrane of lysosomes and late endosomes. TRPML1 plays a crucial role in regulating lysosomal calcium (Ca²⁺) homeostasis, which is intrinsically linked to various steps of the autophagy process.

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This process is essential for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer. TRPML1-mediated Ca²⁺ release from lysosomes is a key signaling event that can promote autophagy. By blocking this Ca²⁺ efflux, this compound serves as a valuable tool to dissect the intricate role of lysosomal signaling in the regulation of autophagy. Inhibition of TRPML1 by this compound has been shown to block downstream autophagic processes.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against the three mammalian TRPML channel isoforms.

| Target | IC₅₀ (μM) |

| TRPML1 | 1.6 |

| TRPML2 | 2.3 |

| TRPML3 | 12.5 |

Table 1: Inhibitory concentrations (IC₅₀) of this compound for the three human TRPML channel isoforms.

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of autophagy by TRPML1 and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on autophagy.

Cell Culture and Treatment

-

Cell Lines: HeLa, HEK293, or other appropriate cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Treatment:

-

Seed cells to achieve 70-80% confluency at the time of treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1-20 µM).

-

Treat cells for the desired duration (e.g., 4-24 hours). Include a vehicle control (DMSO) in all experiments.

-

Western Blotting for LC3-II and p62/SQSTM1

This protocol allows for the quantification of key autophagy markers. An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy induction or a block in autophagic degradation.

-

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% for LC3, 10% for p62)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-LC3B (1:1000 dilution)

-

Mouse anti-p62/SQSTM1 (1:1000 dilution)

-

Mouse anti-β-actin (1:5000 dilution, as a loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

ECL detection reagent

-

-

Procedure:

-

Lyse treated cells with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Fluorescence Microscopy for LC3 Puncta Formation

This method visualizes the formation of autophagosomes, which appear as punctate structures when labeled with a fluorescently tagged LC3 protein.

-

Materials:

-

GFP-LC3 expression plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

DAPI for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Transfect cells with a GFP-LC3 plasmid according to the manufacturer's protocol.

-

After 24 hours, treat the cells with this compound as described above.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Stain the nuclei with DAPI.

-

Mount the coverslips onto glass slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number of GFP-LC3 puncta per cell using image analysis software (e.g., ImageJ).

-

Autophagic Flux Assay using mRFP-GFP-LC3

This assay allows for the monitoring of autophagic flux by distinguishing between autophagosomes (yellow puncta, mRFP and GFP positive) and autolysosomes (red puncta, mRFP positive only, due to quenching of GFP in the acidic lysosomal environment).

-

Materials:

-

mRFP-GFP-LC3 expression plasmid

-

Other materials as for the LC3 Puncta Formation assay.

-

-

Procedure:

-

Follow the same procedure as for the LC3 Puncta Formation assay, but using the mRFP-GFP-LC3 plasmid for transfection.

-

During image analysis, quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell.

-

A blockage in autophagic flux, as would be expected with this compound treatment, will result in an accumulation of yellow puncta and a decrease in red puncta.

-

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of TRPML1 and lysosomal Ca²⁺ signaling in the complex process of autophagy. By employing the experimental approaches detailed in this guide, researchers can effectively investigate the impact of TRPML1 inhibition on autophagic flux and dissect the underlying molecular mechanisms. The provided quantitative data and signaling pathway diagrams serve as a valuable resource for designing and interpreting experiments in the field of autophagy research and drug discovery.

Methodological & Application

Application Notes and Protocols for (1R,2R)-ML-SI3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-ML-SI3 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, with the highest efficacy against TRPML1.[1][2] TRPML1 is a crucial lysosomal calcium channel that regulates a multitude of cellular processes, including lysosomal trafficking, autophagy, and calcium signaling.[3][4] As a channel blocker, this compound serves as an invaluable tool for investigating the physiological roles of TRPML1 and its involvement in various disease states.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its effects on lysosomal function and related signaling pathways.

Mechanism of Action

This compound acts as an antagonist of TRPML channels by binding to a hydrophobic cavity within the channel protein.[3][4] This binding prevents the channel from opening and releasing calcium from the lysosome into the cytoplasm.[3][5] Notably, this compound competitively inhibits the activation of TRPML1 by the synthetic agonist ML-SA1 but does not block activation by the endogenous ligand phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[3][6] This specific mode of action allows for the targeted investigation of certain TRPML1 activation pathways. The inhibition of TRPML1-mediated calcium efflux has been shown to block downstream processes such as autophagy.[3][4]

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of this compound for the three human TRPML channel isoforms.

| Target | IC50 Value (µM) |

| TRPML1 | 1.6[7][8][9] |

| TRPML2 | 2.3[7][8][9] |

| TRPML3 | 12.5[7][8][9] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening.

-

Prepare a stock solution of 10 mM this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.296 mg of this compound (MW: 429.58 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., at 37°C) and sonication can be used to aid dissolution if precipitation occurs.[7][8]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[7][8]

Protocol 2: Inhibition of TRPML1-Mediated Lysosomal Calcium Release

This protocol outlines a general procedure to inhibit TRPML1 activity in cultured cells using this compound and subsequently measure changes in lysosomal calcium.

Materials:

-

Cultured cells of interest (e.g., HeLa, fibroblasts)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

TRPML1 agonist (e.g., ML-SA1)

-

Lysosomal calcium indicator dye (e.g., GCaMP3-ML1, Fura-2 AM)

-

Phosphate-buffered saline (PBS)

-

Imaging system (e.g., fluorescence microscope, plate reader)

Procedure:

-

Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency on the day of the experiment.

-

Inhibitor Treatment:

-

On the day of the experiment, prepare a working solution of this compound in pre-warmed complete cell culture medium. A final concentration of 10 µM is often effective for inhibiting ML-SA1-induced responses.[3]

-

Aspirate the old medium from the cells and replace it with the medium containing this compound.

-

As a vehicle control, treat a separate set of cells with the same concentration of DMSO used for the inhibitor.

-

Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C in a CO2 incubator.

-

-

Calcium Imaging:

-

Load the cells with a suitable calcium indicator dye according to the manufacturer's protocol.

-

Wash the cells with PBS or a suitable imaging buffer.

-

Acquire baseline fluorescence readings.

-

Stimulate the cells with a TRPML1 agonist (e.g., 10-20 µM ML-SA1) and record the changes in fluorescence over time.[10]

-

Compare the agonist-induced calcium release in cells pre-treated with this compound to the control cells. A significant reduction in the fluorescence signal in the presence of this compound indicates inhibition of TRPML1.

-

Protocol 3: Assessment of Autophagy Inhibition

This protocol provides a method to evaluate the effect of this compound on autophagy, a process regulated by TRPML1.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Autophagy inducer (e.g., starvation medium, rapamycin)

-

Lysis buffer

-

Antibodies for Western blotting (e.g., anti-LC3, anti-p62)

-

Fluorescently-tagged LC3 plasmid (for microscopy)

Procedure:

-

Cell Treatment:

-

Seed cells in multi-well plates.

-

Pre-treat the cells with a working concentration of this compound (e.g., 3-10 µM) or vehicle (DMSO) for 1-6 hours.[11]

-

Induce autophagy by replacing the medium with starvation medium (e.g., Earle's Balanced Salt Solution) or by adding an autophagy-inducing agent like rapamycin.

-

Incubate for the desired period (e.g., 2-6 hours).

-

-

Western Blot Analysis:

-

Lyse the cells and collect the protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against LC3 and p62. The conversion of LC3-I to LC3-II (lipidated form) is a marker of autophagosome formation. An accumulation of p62 can indicate a blockage in autophagic degradation.

-

Analyze the band intensities to quantify the effects of this compound on autophagy.

-

-

Fluorescence Microscopy (LC3 Puncta Formation):

-

Transfect cells with a fluorescently-tagged LC3 plasmid (e.g., GFP-LC3).

-

Treat the cells with this compound and induce autophagy as described above.

-

Fix the cells and visualize the subcellular localization of LC3.

-

Count the number of LC3 puncta per cell. A decrease in the number of puncta in this compound-treated cells compared to the control suggests an inhibition of autophagy.

-

Visualizations

Caption: A generalized experimental workflow for using this compound in cell culture.

Caption: Inhibition of the TRPML1-mediated autophagy signaling pathway by this compound.

References

- 1. ML-SI3 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. medkoo.com [medkoo.com]

- 6. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. cenmed.com [cenmed.com]

- 10. Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (1R,2R)-ML-SI3 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-ML-SI3 is a potent and selective inhibitor of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, particularly TRPML1 and TRPML2.[1][2][3] These channels are crucial for the regulation of lysosomal and endosomal functions, including calcium signaling, autophagy, and vesicular trafficking.[4][5][6] Dysregulation of TRPML1 is associated with the neurodegenerative lysosomal storage disorder, mucolipidosis type IV.[4][7] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology to study TRPML channel function.

Mechanism of Action

This compound acts as a competitive antagonist of the synthetic TRPML1 agonist ML-SA1.[8] It binds to a hydrophobic cavity within the TRPML1 channel formed by the S5 and S6 transmembrane segments and the first pore helix (PH1).[8] Notably, this compound does not inhibit the activation of TRPML1 by its endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[8]

Data Presentation

Quantitative Data for this compound

| Parameter | TRPML1 | TRPML2 | TRPML3 | Reference |

| IC₅₀ | 1.6 ± 0.7 µM | 2.3 ± 1.1 µM | 12.5 ± 7.6 µM | [1] |

Stereoisomer Activity Profile of trans-ML-SI3

| Isomer | Target | Activity | IC₅₀ / EC₅₀ | Reference |

| This compound ((-)-trans-ML-SI3) | TRPML1 | Potent Inhibitor | 1.6 µM | [3] |

| TRPML2 | Potent Inhibitor | 2.3 µM | [3] | |

| TRPML3 | Weak Inhibitor | 12.5 µM | [3] | |

| (1S,2S)-ML-SI3 ((+)-trans-ML-SI3) | TRPML1 | Inhibitor | 5.9 µM | [3][9] |

| TRPML2 | Activator | 2.7 µM | [3][9] | |

| TRPML3 | Activator | 10.8 µM | [3][9] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution : Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 4.30 mg of this compound (Molecular Weight: 429.58 g/mol ) in 1 mL of DMSO. To aid dissolution, ultrasonic agitation may be necessary.[1][2]

-

Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1] Protect the solution from light.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

-

Working Dilution : On the day of the experiment, dilute the stock solution to the desired final concentration in the appropriate extracellular solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to minimize solvent effects on the cells.

Whole-Cell Patch Clamp Protocol for TRPML1 Inhibition

This protocol is designed for recording TRPML1 currents from HEK293 cells stably or transiently expressing a plasma membrane-targeted variant of TRPML1 (TRPML1-4A), which lacks the lysosomal targeting motifs.[10][11]

1. Cell Preparation:

-

Culture HEK293 cells expressing TRPML1-4A on glass coverslips.

-

If using an inducible expression system, add the inducing agent (e.g., doxycycline at 0.25-1 µg/mL) 24-48 hours prior to the experiment.[10]

2. Solutions:

| Solution Type | Component | Concentration (mM) |

| Internal (Pipette) Solution | CsF | 120 |

| NaCl | 15 | |

| CaCl₂ | 1 | |

| MgCl₂ | 1 | |

| HEPES/Citric acid | 10 | |

| EGTA | 10 | |

| pH adjusted to 7.2 with CsOH | ||

| External Solution (ECS) | NMDG | 100 |

| NaCl | 35 | |

| KCl | 5 | |

| CaCl₂ | 0.5 | |

| MgCl₂ | 1 | |

| HEPES/Citric acid | 10 | |

| Glucose | 11.1 | |

| pH adjusted to 7.4 or 5.0 |

Note: The acidic external solution (pH 5.0) mimics the lysosomal lumen and enhances TRPML1 activity.[10]

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with ECS (pH 7.4).

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of 0 mV.[7]

-

Apply a voltage ramp protocol, for example, from -100 mV to +100 mV over 190-400 ms, repeated at regular intervals (e.g., every 10-20 seconds).[7][12]

-

Establish a stable baseline current in ECS (pH 7.4 or 5.0).

-

Activate TRPML1 currents by applying a known agonist, such as ML-SA5 (e.g., 1 µM).[10]

-

Once a stable activated current is achieved, co-apply the desired concentration of this compound with the agonist.

-

Record the inhibition of the TRPML1 current.

-

Wash out the inhibitor and agonist to observe current recovery.

Endo-lysosomal Patch Clamp Protocol

For studying TRPML1 in its native environment, the endo-lysosomal patch clamp technique can be employed.[4][13]

1. Lysosome Enlargement:

-

Incubate cells with 1 µM vacuolin-1 for at least 2 hours to induce the formation of enlarged endo-lysosomes.[4]

2. Lysosome Isolation:

-

Briefly incubate the cells with a vital dye like Neutral Red to visualize the acidic endo-lysosomes.[4]

-

Mechanically rupture the plasma membrane with a small-diameter glass pipette to release the enlarged organelles.[4]

3. Recording:

-

Use a fresh, fire-polished patch pipette to form a giga-ohm seal on an isolated, enlarged endo-lysosome.[4]

-

The pipette solution will serve as the "luminal" solution (e.g., acidic Tyrode's solution at pH 4.6), and the bath solution will be the "cytosolic" solution (e.g., a K+-based solution at pH 7.2).[14]

-

Record channel activity using standard voltage-clamp protocols.

Visualizations

Signaling Pathway of TRPML1 in Autophagy

Caption: TRPML1-mediated Ca²⁺ efflux and its role in autophagy, inhibited by this compound.

Experimental Workflow for this compound Inhibition Assay

Caption: Step-by-step workflow for a whole-cell patch clamp experiment with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endo-lysosomal patch clamp assay [metrionbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. TRPML1 links lysosomal calcium to autophagosome biogenesis through the activation of the CaMKKβ/VPS34 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sophion.com [sophion.com]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. immunomart.com [immunomart.com]

- 10. Development of TRPML1-4A assays [metrionbiosciences.com]

- 11. metrionbiosciences.com [metrionbiosciences.com]

- 12. sophion.com [sophion.com]

- 13. researchgate.net [researchgate.net]

- 14. Lipid Storage Disorders Block Lysosomal Trafficking By Inhibiting TRP Channel and Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1R,2R)-ML-SI3 in Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-ML-SI3 , the (-)-trans-isomer of ML-SI3, is a potent antagonist of the Transient Receptor Potential Mucolipin (TRPML) family of ion channels, primarily TRPML1 and TRPML2. Its ability to inhibit lysosomal calcium efflux makes it a valuable tool for studying the role of lysosomal function in various cellular processes, particularly autophagy.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound to inhibit autophagy in a research setting.

Mechanism of Action

This compound inhibits autophagy by blocking the TRPML1 channel, a key regulator of lysosomal calcium release.[1][2][3] TRPML1-mediated calcium efflux is essential for the fusion of autophagosomes with lysosomes, a critical step in the autophagic process. By preventing this calcium release, this compound effectively halts the final stages of autophagy, leading to an accumulation of autophagosomes and the autophagy substrate p62/SQSTM1.

Data Presentation: Optimal Concentration of this compound

The optimal concentration of this compound for autophagy inhibition is cell-type and context-dependent. The following table summarizes the inhibitory concentrations (IC50) for TRPML channels and effective concentrations used in various cell lines to inhibit autophagy. Researchers should perform a dose-response experiment to determine the optimal concentration for their specific model system.

| Parameter | Concentration | Target/Cell Line | Notes | Reference |

| IC50 | 1.6 µM | TRPML1 | In vitro channel inhibition | [4][5] |

| IC50 | 2.3 µM | TRPML2 | In vitro channel inhibition | [4][5] |

| IC50 | 12.5 µM | TRPML3 | In vitro channel inhibition | [4][5] |

| Effective Concentration | 3 µM | Neonatal Rat Ventricular Myocytes (NRVMs) | Abolished the increase in LC3-II and p62 levels induced by hypoxia/reoxygenation. | [6][7] |

| Effective Concentration | 10 µM | Human Dopaminergic Neurons (LUHMES-derived) | Significantly increased p62 levels after 24 hours of treatment. | [8] |

| Effective Concentration | 20 µM | A-375 (human melanoma) and U-87 MG (human glioblastoma) cells | Co-application with a TRPML1 agonist (ML-SA5) inhibited the agonist-induced effects on autophagy. | [9] |

Experimental Protocols

Here are detailed protocols for key experiments to assess autophagy inhibition by this compound.

Protocol 1: Western Blotting for LC3-II and p62/SQSTM1

This protocol allows for the quantitative assessment of autophagic flux by measuring the levels of the autophagosome marker LC3-II and the autophagy substrate p62.

Materials:

-

This compound

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

-

Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon treatment with this compound is indicative of autophagy inhibition.

Protocol 2: Fluorescence Microscopy for LC3 Puncta Formation

This method allows for the visualization and quantification of autophagosomes (LC3 puncta) within cells.

Materials:

-

This compound

-

Cells stably or transiently expressing GFP-LC3 or RFP-LC3

-

Glass-bottom dishes or coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI for nuclear staining (optional)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate GFP-LC3 or RFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining (Optional): Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Count the number of LC3 puncta per cell. An increase in the number of LC3 puncta in this compound-treated cells compared to the control indicates an accumulation of autophagosomes due to inhibited degradation.

Mandatory Visualizations

Signaling Pathway of this compound in Autophagy Inhibition

Caption: this compound inhibits autophagy by blocking the TRPML1 channel.

Experimental Workflow for Assessing Autophagy Inhibition

Caption: Workflow for evaluating this compound's effect on autophagy.

References

- 1. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. Atomic insights into ML-SI3 mediated human TRPML1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical and pharmacological characterization of the TRPML calcium channel blockers ML-SI1 and ML-SI3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ML-SI3 | TRPML antagonist| CAS 891016-02-7 | Buy ML SI3 from Supplier InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. Autophagy inhibition mediated by MCOLN1/TRPML1 suppresses cancer metastasis via regulating a ROS-driven TP53/p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of (1R,2R)-ML-SI3 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-ML-SI3 is the levorotatory trans-isomer of ML-SI3, a potent antagonist of the Transient Receptor Potential Mucolipin (TRPML) family of endolysosomal cation channels. Specifically, this compound is a potent inhibitor of TRPML1 and TRPML2 and a weaker inhibitor of TRPML3.[1][2] These channels play a crucial role in lysosomal calcium signaling, which is integral to various cellular processes including autophagy, endosomal trafficking, and cellular clearance.[3] Dysregulation of TRPML1 is associated with the lysosomal storage disorder Mucolipidosis type IV. The targeted inhibition of these channels by this compound presents a valuable tool for investigating the physiological and pathological roles of lysosomal calcium signaling in various disease models.

These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, based on currently available data. While specific in vivo studies utilizing the pure this compound isomer are limited in published literature, data from studies using the ML-SI3 isomer mixture offer valuable insights into its potential applications and administration protocols.

Data Presentation

Inhibitory Activity of this compound

| Target | IC50 (µM) | Reference |

| TRPML1 | 1.6 | [1][2] |

| TRPML2 | 2.3 | [1][2] |

| TRPML3 | 12.5 | [1][2] |

In Vivo Administration of ML-SI3 (Isomer Mixture) in Mouse Models

| Mouse Model | Compound | Dosage | Administration Route | Dosing Schedule | Key Findings | Reference |

| Myocardial Ischemia/Reperfusion (I/R) Injury | ML-SI3 (cis/trans mix) | 1.5 mg/kg | Intraperitoneal (i.p.) injection | Four times before and during I/R (30 min ischemia, 1 day reperfusion) | Restored blocked autophagic flux in cardiomyocytes | [4][5][6] |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | ML-SI3 | 0.5 mg/kg | Intraperitoneal (i.p.) injection | Daily for 6 days (in combination with ML-SA5) | Suppressed IL-1β production | [7] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Successful in vivo administration of this compound requires careful preparation to ensure solubility and bioavailability. Below are two recommended protocols for formulating the compound for intraperitoneal injection.

Protocol 1: Formulation in a Vehicle Solution

This protocol is suitable for achieving a clear solution for administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the injection solution, a 25 mg/mL stock in DMSO can be prepared.

-

For a 1 mL final volume, sequentially add the following, ensuring the solution is clear after each addition:

-

100 µL of the DMSO stock solution

-

400 µL of PEG300

-

50 µL of Tween-80

-

450 µL of Saline

-

-

Mix the solution thoroughly by vortexing. The final solution should be clear.[6]